Flubi-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C78H88N8O16S2 |

|---|---|

Molecular Weight |

1457.7 g/mol |

IUPAC Name |

2-(3-hydroxy-6-oxoxanthen-9-yl)-4-[methyl-[6-[methyl-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexyl]carbamoyl]benzoic acid;2-(3-hydroxy-6-oxoxanthen-9-yl)-5-[methyl-[6-[methyl-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexyl]carbamoyl]benzoic acid |

InChI |

InChI=1S/2C39H44N4O8S/c1-42(34(46)10-6-5-9-33-36-30(22-52-33)40-39(50)41-36)17-7-3-4-8-18-43(2)37(47)23-11-14-26(38(48)49)29(19-23)35-27-15-12-24(44)20-31(27)51-32-21-25(45)13-16-28(32)35;1-42(34(46)10-6-5-9-33-36-30(22-52-33)40-39(50)41-36)17-7-3-4-8-18-43(2)37(47)23-11-14-26(29(19-23)38(48)49)35-27-15-12-24(44)20-31(27)51-32-21-25(45)13-16-28(32)35/h2*11-16,19-21,30,33,36,44H,3-10,17-18,22H2,1-2H3,(H,48,49)(H2,40,41,50)/t2*30?,33-,36?/m00/s1 |

InChI Key |

SLQOWFJSMDSMPP-DSRQNWODSA-N |

Isomeric SMILES |

CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)CCCC[C@H]5C6C(CS5)NC(=O)N6.CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)CCCC[C@H]5C6C(CS5)NC(=O)N6 |

Canonical SMILES |

CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)CCCCC5C6C(CS5)NC(=O)N6.CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)CCCCC5C6C(CS5)NC(=O)N6 |

Origin of Product |

United States |

Foundational & Exploratory

Flubi-2: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubi-2 is a specialized fluorescent probe designed for the ratiometric measurement of pH. It is the hydrolyzed, membrane-impermeant form of its precursor, Flubida-2. This compound's core structure is a conjugate of biotin and fluorescein, which endows it with its pH-sensitive fluorescence properties. This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and experimental applications of this compound.

Chemical Structure and Properties

This compound is derived from Flubida-2, a conjugate of biotin and fluorescein diacetate. The diacetate groups in Flubida-2 render the molecule non-fluorescent and membrane-permeable. Once inside a cell or in an aqueous environment, esterases hydrolyze the acetate groups, yielding the fluorescent and membrane-impermeant this compound.

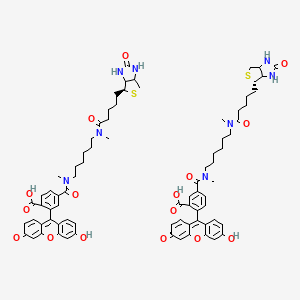

Likely Core Chemical Structure of this compound

Figure 1: Representative structure of a biotin-fluorescein conjugate, which forms the core of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C39H44N4O8S |

| Molecular Weight | 728.85 g/mol |

| Appearance | Yellow solid |

| Solubility | Soluble in DMSO |

| Excitation Maximum | 492 nm (at pH 9) |

| Emission Maximum | 517 nm (at pH 9) |

| pKa | 6.5 |

| Cell Permeability | Membrane impermeant |

Mechanism of pH-Dependent Fluorescence

The pH sensitivity of this compound originates from the fluorescein moiety. Fluorescein exists in several prototropic forms depending on the pH of the surrounding environment. The main equilibrium at near-neutral pH is between the monoanionic and dianionic forms, which exhibit different fluorescence quantum yields.

At acidic pH (below its pKa), the fluorescein molecule is predominantly in its monoanionic form, which is less fluorescent. As the pH increases, the molecule deprotonates to the dianionic form, which has a higher quantum yield and is intensely fluorescent. This equilibrium between the two forms allows for the ratiometric measurement of pH by observing the fluorescence intensity at different excitation or emission wavelengths.

Quantitative Data

The ratiometric nature of this compound allows for the determination of pH based on the ratio of its fluorescence intensities at two different excitation wavelengths (e.g., 490 nm and 440 nm) while monitoring emission at a single wavelength (e.g., 520-560 nm). The following table summarizes data adapted from a calibration curve for this compound in AtT-20 secretory granules.[1]

| pH | 490 nm/440 nm Excitation Ratio (Arbitrary Units) |

| 4.9 | ~0.4 |

| 5.0 | ~0.5 |

| 5.5 | ~1.0 |

| 6.0 | ~1.8 |

| 7.0 | ~3.5 |

| 8.2 | ~4.8 |

Experimental Protocols

General Protocol for pH Calibration using this compound

This protocol outlines the general steps for creating a pH calibration curve using this compound in a cell-free system.

Materials:

-

This compound stock solution (in DMSO)

-

A series of calibration buffers with known pH values (e.g., ranging from pH 5.0 to 8.0)

-

Fluorometer or fluorescence plate reader capable of ratiometric measurements

-

Cuvettes or microplates

Procedure:

-

Prepare Calibration Buffers: Prepare a series of buffers with precise pH values covering the expected experimental range. It is recommended to use buffers with a pKa close to the desired pH range.

-

Prepare this compound Working Solutions: Dilute the this compound stock solution into each calibration buffer to a final concentration that gives a stable and measurable fluorescence signal. The optimal concentration should be determined empirically but is typically in the low micromolar range.

-

Set up the Fluorometer: Configure the instrument to measure fluorescence intensity at the desired excitation and emission wavelengths for ratiometric measurement (e.g., excitation at 490 nm and 440 nm, emission at 520-560 nm).

-

Measure Fluorescence: For each pH calibration buffer containing this compound, measure the fluorescence intensity at both excitation wavelengths.

-

Calculate Ratios: For each pH value, calculate the ratio of the fluorescence intensities (e.g., I490/I440).

-

Generate Calibration Curve: Plot the calculated fluorescence ratios against the corresponding pH values. This curve can then be used to determine the unknown pH of experimental samples by measuring their fluorescence ratio with this compound.

Workflow for Intracellular pH Measurement using Flubida-2/Flubi-2

The following diagram illustrates the workflow for measuring intracellular pH using the membrane-permeable Flubida-2, which is converted to the pH-sensitive this compound within the cell.

Figure 2: Experimental workflow for intracellular pH measurement.

Signaling Pathway Visualization

As a fluorescent probe for measuring pH, this compound does not directly participate in or modulate specific signaling pathways. Its utility lies in providing a quantitative measure of a fundamental cellular parameter (pH) that can be influenced by or can influence various signaling cascades. Therefore, a diagram of a specific signaling pathway involving this compound is not applicable. The workflow diagram provided above illustrates the logical sequence of its application in an experimental setting.

Conclusion

This compound is a valuable tool for researchers requiring precise measurement of pH in biological systems. Its ratiometric fluorescence properties, stemming from its fluorescein core, allow for accurate and quantitative pH determination. This guide provides the essential technical information and protocols to facilitate the effective use of this compound in a research setting. Careful calibration and consideration of the experimental environment are crucial for obtaining reliable and reproducible results.

References

An In-depth Technical Guide to the Mechanism of Action of Flubi-2

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial analysis indicates that "Flubi-2" is not a therapeutic drug but rather the active, fluorescent form of a chemical probe system used in cell biology research. This guide explains its mechanism of action in that context.

Executive Summary

This compound is the fluorescent, hydrolyzed product of the cell-permeable probe Flubida-2.[1] It is not a drug with a pharmacological mechanism of action but a tool for measuring intracellular pH at specific, targeted locations within a cell.[1][2] The system leverages the principles of enzymatic activation and high-affinity biomolecular interaction. The precursor, Flubida-2, is a non-fluorescent conjugate of biotin and fluorescein diacetate.[1][2] Once inside a cell, it is cleaved by intracellular esterases to become the pH-sensitive fluorophore, this compound. The biotin moiety allows for precise localization to cellular sites engineered to express avidin or streptavidin proteins, enabling targeted pH measurements.[1][2]

Core Mechanism of Action: A Two-Stage Process

The functionality of the this compound system is best understood as a two-stage process: intracellular activation and targeted localization.

Stage 1: Cellular Uptake and Enzymatic Activation

The process begins with the introduction of the Flubida-2 probe to living cells.

-

Cell Permeation: Flubida-2 is a membrane-permeable molecule, allowing it to be loaded into cells via simple incubation.[2] Its lipophilic nature, conferred by the acetate groups, facilitates its passage across the cell membrane.[3][4]

-

Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases recognize and cleave the two acetate groups from the fluorescein diacetate portion of the molecule.[2][5][6]

-

Fluorophore Generation: This enzymatic hydrolysis converts the non-fluorescent Flubida-2 into the highly fluorescent this compound.[1][2][5] This process also renders the molecule membrane-impermeant, effectively trapping it inside the cell.[3][5] The fluorescence intensity of this compound is dependent on the ambient pH.[7][8]

Stage 2: High-Affinity Targeted Localization

The key innovation of the this compound system is its ability to measure pH at specific subcellular locations.

-

Biotin Moiety: this compound retains the biotin conjugate from its precursor.[1][2]

-

Avidin/Streptavidin Targeting: Biotin exhibits an extraordinarily high and specific affinity for the proteins avidin and streptavidin.[9][10][11] The avidin-biotin bond is one of the strongest non-covalent interactions known in biology.[9][10][11][12]

-

Site-Specific Measurement: Researchers can genetically engineer cells to express avidin or streptavidin fusion proteins at a specific location of interest (e.g., on the mitochondrial surface, within the nucleus, or on a specific signaling protein). When this compound is generated within the cell, it binds rapidly and almost irreversibly to these avidin-tagged proteins.[2][10][13] This concentrates the fluorescent signal, allowing for the precise measurement of pH in that specific microenvironment.[1][2]

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are critical for its application in fluorescence microscopy and spectroscopy.

| Property | Value | Reference |

| Excitation Maximum (λex) | 492 nm (at pH 9.0) | [2] |

| Emission Maximum (λem) | 517 nm (at pH 9.0) | [2] |

| Precursor Form | Flubida-2 (Biotin-fluorescein diacetate) | [1][2] |

| Activating Enzyme | Intracellular Esterases | [2][5][6] |

| Targeting Ligand | Biotin | [2][9] |

| Targeting Protein | Avidin / Streptavidin | [2][10] |

| Cellular Permeability | Flubida-2: Permeable; this compound: Impermeable | [2][5] |

Experimental Protocols: General Methodology

This section outlines a generalized protocol for using Flubida-2 to measure targeted intracellular pH. Specific concentrations and incubation times may require optimization based on cell type and experimental setup.

4.1 Reagent Preparation

-

Stock Solution: Prepare a stock solution of Flubida-2 (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).

-

Loading Buffer: Prepare a suitable physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.2-7.4.

4.2 Cell Preparation and Loading

-

Cell Culture: Culture cells of interest on a suitable imaging platform (e.g., glass-bottom dishes or microplates). For targeted studies, use cells previously transfected to express an avidin-fusion protein at the desired subcellular location.

-

Dye Loading: Dilute the Flubida-2 stock solution into the pre-warmed loading buffer to a final working concentration (typically 1-10 µM).

-

Incubation: Remove the cell culture medium and replace it with the Flubida-2 loading solution. Incubate the cells at 37°C for 30-60 minutes, protected from light.[14]

-

Washing (Optional but Recommended): After incubation, wash the cells 2-3 times with fresh, pre-warmed loading buffer to remove any extracellular probe.

4.3 Fluorescence Measurement and Imaging

-

Microscopy: Mount the cells on a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., a 490/20 nm excitation filter and a 525/30 nm emission filter).

-

Image Acquisition: Acquire images of the fluorescent signal. The signal should be localized to the areas where the avidin-fusion protein is expressed.

-

Ratiometric Measurement (for pH quantitation): For precise pH measurement, a ratiometric approach is often used with fluorescein-based dyes. This involves exciting the dye at two different wavelengths (e.g., 490 nm and a pH-insensitive isosbestic point around 440 nm) and calculating the ratio of the resulting emission intensities.[7][8]

-

Calibration: To convert fluorescence ratios to absolute pH values, a calibration curve must be generated by exposing dye-loaded cells to a series of high-potassium buffers of known pH in the presence of a protonophore like nigericin.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the this compound mechanism of action.

References

- 1. This compound - Biotium [biotium.com]

- 2. Flubida-2 - Biotium [biotium.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. toku-e.com [toku-e.com]

- 6. researchgate.net [researchgate.net]

- 7. Use of a pH-sensitive fluorescent probe for measuring intracellular pH of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular pH Probes | AAT Bioquest [aatbio.com]

- 9. Coupling of antibodies with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. southernbiotech.com [southernbiotech.com]

- 11. bosterbio.com [bosterbio.com]

- 12. What Is Avidin: Overview, Application, & Industry Uses [excedr.com]

- 13. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. biotium.com [biotium.com]

Synthesis and discovery of the Flubi-2 compound

An in-depth analysis of the available scientific literature reveals that the term "Flubi-2" is primarily associated with the hydrolyzed product of Flubida-2, a fluorogenic probe utilized for intracellular pH calibration.[1] However, the broader context of drug discovery and synthesis points towards a family of compounds derived from flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). These derivatives are being investigated for various therapeutic applications, including analgesia and the treatment of Alzheimer's disease.[2][3] This technical guide will focus on the synthesis, discovery, and biological evaluation of these flurbiprofen derivatives, using key examples from published research to illustrate the core scientific endeavors in this field.

Quantitative Data Summary

The following tables summarize the key quantitative data for representative flurbiprofen derivatives, focusing on their biological activity.

Table 1: In Vitro Biological Activity of Flurbiprofen Amides

| Compound | FAAH Inhibition Ki (nM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|---|

| Flu-AM1 | 25 ± 3 | 50 ± 5 | 60 ± 6 |

| Flu-AM3 | 30 ± 4 | 35 ± 4 | 45 ± 5 |

| Flu-AM4 | 13 ± 2 | 40 ± 4 | 55 ± 6 |

| Flu-AM6 | 45 ± 5 | 30 ± 3 | 40 ± 4 |

Data sourced from studies on dual FAAH/COX inhibitors.[2]

Table 2: In Vitro Aβ42 Secretion Inhibition by Flurbiprofen Analogues

| Compound | Aβ42 Inhibition IC50 (μM) |

|---|---|

| Flurbiprofen | >100 |

| 11b | 1.5 |

| 11c | 0.8 |

| 13d | 2.2 |

Data from research on flurbiprofen analogues for Alzheimer's disease therapy.[3]

Experimental Protocols

General Synthesis of Flurbiprofen Amides (e.g., Flu-AM4)

A solution of Flurbiprofen (1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 mmol), and 1-hydroxybenzotriazole (HOBt) (1 mmol) in anhydrous acetonitrile (10 ml) is stirred at room temperature. After 30 minutes, the appropriate amine (in the case of Flu-AM4, 2-amino-3-bromopyridine) (1 mmol) is added to the mixture. The reaction is stirred at room temperature for 72 hours. The solvent is then removed under vacuum. The resulting residue is dissolved in ethyl acetate (20 ml) and washed sequentially with brine (2 x 5 ml), 10% citric acid (2 x 5 ml), a saturated aqueous solution of NaHCO3 (2 x 5 ml), and water (2 x 5 ml). The organic layer is dried over anhydrous Na2SO4 and evaporated under vacuum to yield the final amide product.[2]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

The inhibitory activity of the synthesized compounds against FAAH is determined using a radiometric assay. Rat brain homogenates are used as a source of FAAH. The assay is performed in a buffer solution containing the homogenate, the test compound at various concentrations, and radiolabeled anandamide ([3H]AEA). The reaction is incubated at 37°C and then stopped by the addition of an ice-cold organic solvent. The amount of hydrolyzed anandamide is quantified by liquid scintillation counting. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[2]

Cyclooxygenase (COX) Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 is evaluated using a commercially available enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins by recombinant human COX-1 or COX-2. The test compounds are pre-incubated with the enzyme before the addition of arachidonic acid. The amount of prostaglandin produced is then determined according to the manufacturer's instructions. The percentage of inhibition is calculated by comparing the results with a control group.[2]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General synthesis scheme for flurbiprofen amides.

Caption: Dual inhibition of FAAH and COX pathways by flurbiprofen derivatives.

Caption: A conceptual workflow for the discovery of novel flurbiprofen derivatives.

References

Preliminary In Vitro Studies on Flubi-2: A Technical Guide

This technical guide provides an in-depth overview of the preliminary in vitro applications of Flubi-2, a fluorescent indicator for the measurement of intracellular pH. This document is intended for researchers, scientists, and drug development professionals engaged in cellular and molecular biology research.

Introduction to this compound

This compound is the fluorescent, hydrolyzed product of the non-fluorescent pro-probe, Flubida-2. Flubida-2 is a membrane-permeant conjugate of biotin and fluorescein diacetate.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave the diacetate groups, yielding the fluorescent and membrane-impermeant this compound.[1][2] The presence of biotin allows for targeted localization to cellular sites expressing avidin fusion proteins.[1][2] The primary application of this compound is the ratiometric measurement of intracellular pH, with a reported pKa of 6.5.[1]

Core Properties of this compound

A summary of the key characteristics of this compound is presented in the table below.

| Property | Value | Reference |

| Indicator Type | Ratiometric pH indicator | [1] |

| pKa | 6.5 | [1] |

| Excitation Maximum | 492 nm (at pH 9) | [1] |

| Emission Maximum | 517 nm (at pH 9) | [1] |

| Form | Hydrolyzed product of Flubida-2 | [1][2] |

| Cell Permeability | No (Flubida-2 is membrane-permeant) | [1] |

Mechanism of Action and Experimental Workflow

The following diagram illustrates the mechanism of Flubida-2 conversion to this compound and the general experimental workflow for intracellular pH measurement.

Mechanism of action and workflow for this compound.

Experimental Protocols

While specific protocols for this compound are not widely published, the following general procedures are based on established methods for other fluorescent pH indicators such as BCECF and can be adapted for this compound.

Dye Loading

-

Prepare a stock solution of Flubida-2 in anhydrous dimethyl sulfoxide (DMSO).

-

Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes).

-

Prepare a loading buffer by diluting the Flubida-2 stock solution in a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration typically in the low micromolar range.

-

Incubate the cells with the loading buffer at 37°C for 30-60 minutes to allow for de-esterification and intracellular accumulation of this compound.

-

Wash the cells with fresh physiological buffer to remove extracellular dye.

Intracellular pH Calibration

Accurate determination of intracellular pH requires calibration of the fluorescent signal. The in situ calibration is a common method.

-

Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 6.0 to 8.0).

-

Add a protonophore , such as nigericin, to the calibration buffers. Nigericin equilibrates the intracellular and extracellular pH in the presence of high extracellular potassium.

-

Incubate the this compound loaded cells sequentially with each calibration buffer.

-

Measure the fluorescence intensity ratio at each pH value to generate a calibration curve.

The following diagram outlines the logic of the in situ pH calibration process.

In situ pH calibration workflow.

Data Acquisition and Analysis

-

Acquire fluorescence images or readings using a fluorescence microscope, plate reader, or flow cytometer equipped with appropriate filters for this compound's excitation and emission spectra. For ratiometric measurements, sequential excitation at two different wavelengths (one pH-sensitive and one isosbestic) is typically performed while monitoring emission at a single wavelength.

-

Calculate the fluorescence intensity ratio from the experimental samples.

-

Determine the intracellular pH by interpolating the measured ratios onto the previously generated calibration curve.

Potential Applications and Considerations

This compound is a valuable tool for investigating cellular processes that involve changes in intracellular pH, such as:

-

Cellular metabolism

-

Apoptosis

-

Ion transport

-

Endocytosis and lysosomal function

Important Considerations:

-

The pKa of this compound is 6.5, making it most sensitive to pH changes in the range of 5.5 to 7.5.

-

The spectral properties of this compound may be influenced by the intracellular environment. Therefore, in situ calibration is highly recommended for accurate pH measurements.

-

The targeting of this compound to specific subcellular locations using avidin-biotin binding requires the expression of avidin fusion proteins in the cells of interest.

This technical guide provides a foundational understanding of the in vitro use of this compound. Researchers should optimize the described protocols for their specific cell types and experimental conditions.

References

Flubi-2: A Technical Guide to a Targeted Fluorescent pH Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Flubi-2, a specialized fluorescent probe for intracellular pH measurement. The information herein is compiled for professionals in research and drug development who require a detailed understanding of this compound's characteristics and methodologies for its application.

Introduction

This compound is the fluorescent, hydrolyzed product of the membrane-permeable probe Flubida-2.[1] Flubida-2, a conjugate of biotin and fluorescein diacetate, is a non-fluorescent molecule designed to cross cell membranes. Once inside a cell, endogenous esterases cleave the diacetate groups, yielding the fluorescent and membrane-impermeant this compound. This mechanism allows for the targeted delivery and entrapment of the pH-sensitive dye within the cytosol. The presence of a biotin moiety on the molecule enables its use in conjunction with avidin or streptavidin fusion proteins, allowing for precise pH measurements in specific subcellular compartments.[1] this compound is primarily utilized as a calibration standard for fluorescence-based pH measurements and for direct microinjection into cells to probe local pH environments.[1][2]

Physical and Chemical Properties

The core physical and chemical properties of this compound are summarized in the tables below. These data are essential for the proper handling, storage, and application of the compound in a laboratory setting.

Table 1: General and Physical Properties

| Property | Value |

| Chemical Formula | C₃₉H₄₄N₄O₈S |

| Molecular Weight | 728.85 g/mol |

| Appearance | Yellow solid |

| Solubility | Soluble in DMSO |

| Storage Conditions | -20°C, protect from light |

Table 2: Spectroscopic and Functional Properties

| Property | Value |

| Excitation Maximum (λex) | 492 nm (at pH 9) |

| Emission Maximum (λem) | 517 nm (at pH 9) |

| pKa | ~6.5 - 7.0 |

| Cell Permeability | Membrane impermeant |

Mechanism of Action and Experimental Workflow

The utility of this compound as a targeted intracellular pH probe is predicated on the intracellular hydrolysis of its precursor, Flubida-2. The following diagram illustrates this process.

Caption: Mechanism of this compound generation and use.

The experimental workflow for utilizing Flubida-2 to generate intracellular this compound for pH measurements typically involves the steps outlined in the diagram below.

Caption: General workflow for intracellular pH measurement.

Experimental Protocols

The following are representative protocols for the characterization and use of this compound.

Determination of Fluorescence Spectra and pKa

Objective: To determine the pH-dependent fluorescence properties and the pKa of this compound.

Materials:

-

This compound

-

Anhydrous DMSO

-

A series of pH buffers (e.g., citrate, phosphate, borate) covering a range from pH 4 to 10

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM).

-

For each pH value to be tested, dilute the this compound stock solution into the corresponding pH buffer to a final concentration in the low micromolar range (e.g., 1-5 µM). Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects.

-

For each pH sample, record the fluorescence excitation spectrum by scanning excitation wavelengths from 350 nm to 510 nm while monitoring emission at 517 nm.

-

For each pH sample, record the fluorescence emission spectrum by exciting at 492 nm and scanning emission wavelengths from 500 nm to 600 nm.

-

To determine the pKa, plot the fluorescence intensity at 517 nm (with excitation at 492 nm) as a function of pH.

-

Fit the resulting data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve to calculate the pKa.

In Situ pH Calibration in Live Cells

Objective: To calibrate the intracellular this compound fluorescence signal to absolute pH values.

Materials:

-

Cells loaded with this compound (from Flubida-2 incubation)

-

Calibration buffer (high K+ buffer, e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 10 mM HEPES)

-

Nigericin (a K+/H+ ionophore)

-

A series of calibration buffers adjusted to known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0)

-

Fluorescence microscope or plate reader

Procedure:

-

Load cells with this compound by incubating with its precursor, Flubida-2, as described in the workflow.

-

Wash the cells with the high K+ calibration buffer (at a neutral pH, e.g., 7.0).

-

Add nigericin (e.g., 10 µM) to the cells in the high K+ buffer. This will equilibrate the intracellular pH with the extracellular pH.

-

Sequentially perfuse the cells with the high K+ calibration buffers of varying known pH values.

-

At each pH step, measure the fluorescence intensity of the intracellular this compound.

-

Generate a calibration curve by plotting the fluorescence intensity ratio (if using a ratiometric dye) or intensity against the known pH of the buffer.

-

This curve can then be used to convert the fluorescence measurements from experimental cells into intracellular pH values.

Signaling Pathway and Logical Relationships

This compound itself is not known to be involved in or modulate any specific signaling pathways. It is a passive reporter of proton concentration. Its logical relationship within a targeted experiment is to provide a readout of the local pH environment, which may be influenced by various cellular processes or signaling events. The targeting of this compound via its biotin tag to an avidin-fusion protein allows for the specific measurement of pH in the vicinity of that protein, providing insight into the localized effects of signaling pathways on organellar or cytosolic pH.

Caption: Logical relationship of this compound in a signaling context.

References

Early research findings on Flubi-2

An in-depth analysis of existing research indicates that "Flubi-2" is not a therapeutic drug in development, but rather the fluorescent product resulting from the hydrolysis of "Flubida-2," a probe used for measuring localized pH within cells. This technical guide will provide an in-depth overview of this compound and its precursor Flubida-2, focusing on their application as research tools for cellular pH measurement.

Technical Overview of this compound

This compound is the hydrolyzed, fluorescent form of Flubida-2, a site-directed fluorogenic probe.[1] Flubida-2 is a conjugate of biotin and fluorescein diacetate. This design allows for targeted delivery to specific cellular locations where avidin fusion proteins are present.[1] Upon entering the cell, Flubida-2 is non-fluorescent until its diacetate groups are cleaved by intracellular esterases, yielding the fluorescent product this compound.[1] The fluorescence of this compound is pH-sensitive, making it a valuable tool for researchers studying localized pH changes within cellular organelles.[1]

Quantitative Data

The following table summarizes the key properties of this compound and its precursor, Flubida-2.

| Property | Description |

| Product Name | This compound |

| Precursor | Flubida-2 |

| Chemical Nature | Hydrolyzed product of Flubida-2 (a conjugate of biotin and fluorescein diacetate) |

| Function | Fluorogenic pH probe |

| Mechanism of Action | Becomes fluorescent upon hydrolysis of acetate groups by intracellular esterases |

| Application | Measurement of localized pH in cells, particularly at sites with avidin fusion proteins |

| Form | Typically supplied as a solid |

| Storage | Should be protected from light for long-term storage |

Experimental Protocols

The following is a generalized protocol for the use of Flubida-2 to measure intracellular pH, which involves the intracellular generation of this compound.

Objective: To measure the pH of a specific subcellular location using Flubida-2.

Materials:

-

Flubida-2

-

Cells expressing an avidin fusion protein targeted to the organelle of interest

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Fluorescence microscope with appropriate filters for fluorescein

Procedure:

-

Cell Preparation:

-

Culture cells expressing the targeted avidin fusion protein on a suitable imaging dish or slide.

-

Ensure cells are healthy and at an appropriate confluency for imaging.

-

-

Reagent Preparation:

-

Prepare a stock solution of Flubida-2 in anhydrous DMSO.

-

On the day of the experiment, dilute the Flubida-2 stock solution in serum-free cell culture medium to the desired final concentration.

-

-

Cell Loading:

-

Wash the cells once with warm PBS.

-

Incubate the cells with the Flubida-2 loading solution at 37°C for the desired amount of time. The optimal loading time and concentration may need to be determined empirically.

-

During this incubation, the membrane-permeant Flubida-2 will enter the cells.

-

-

Wash and Imaging:

-

After loading, wash the cells two to three times with warm PBS to remove excess probe.

-

Add fresh, pre-warmed cell culture medium to the cells.

-

Image the cells using a fluorescence microscope. The intracellular hydrolysis of Flubida-2 to the fluorescent this compound can be monitored over time.

-

-

Calibration (Optional but Recommended):

-

To obtain quantitative pH measurements, a calibration curve can be generated.

-

This typically involves using ionophores to equilibrate the intracellular and extracellular pH, and then imaging the fluorescence of this compound at a range of known pH values.

-

This compound itself can be used as a standard for this calibration.[1]

-

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflow of Flubida-2 and this compound.

Caption: Mechanism of Flubida-2 activation and targeting.

Caption: Experimental workflow for intracellular pH measurement.

References

Whitepaper: A Methodological Guide to the Biological Target Identification of Novel Bioactive Compounds

Disclaimer: Initial research indicates that "Flubi-2" is the hydrolyzed, fluorescent product of Flubida-2, a chemical probe used for targeted pH sensing via biotin-avidin interactions. It is not a bioactive compound with an unknown endogenous target.[1] This guide, therefore, uses a hypothetical fluorescent compound, "Fluoro-X," to illustrate the principles and methodologies of biological target identification for a novel bioactive small molecule.

Introduction to Fluoro-X

Fluoro-X is a novel, cell-permeable small molecule that exhibits potent pro-apoptotic activity in various cancer cell lines. Its intrinsic fluorescence provides a unique advantage for cellular localization studies but does not reveal its direct molecular target(s). Identifying the protein(s) to which Fluoro-X binds is a critical step in understanding its mechanism of action and advancing it as a potential therapeutic agent.[2] This document outlines a comprehensive strategy for the deconvolution of the biological target(s) of Fluoro-X, detailing the experimental protocols, data interpretation, and validation workflows.

Target Identification Strategy: An Affinity-Based Approach

To identify the cellular binding partners of Fluoro-X, an affinity-based chemical proteomics approach is employed.[3][4] This involves synthesizing a derivative of Fluoro-X that can be immobilized on a solid support to "pull down" its interacting proteins from cell lysates. The captured proteins are then identified using mass spectrometry.

Experimental Workflow: Affinity Chromatography and Mass Spectrometry

The overall workflow for identifying Fluoro-X binding partners is depicted below. A biotinylated derivative of Fluoro-X (Fluoro-X-Biotin) is synthesized and incubated with cell lysate. The Fluoro-X-Biotin-protein complexes are then captured on streptavidin-coated beads, washed to remove non-specific binders, and the bound proteins are eluted for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for affinity-based target identification.

Experimental Protocol: Affinity Pulldown Assay

-

Cell Lysis: Human colorectal cancer cells (HCT116) are harvested and lysed in a non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Probe Incubation: The clarified cell lysate (1 mg total protein) is incubated with 10 µM of Fluoro-X-Biotin or a biotin-only control for 2 hours at 4°C with gentle rotation.

-

Complex Capture: 50 µL of streptavidin-coated magnetic beads are added to each lysate and incubated for another 1 hour at 4°C.

-

Washing: The beads are washed three times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Bound proteins are eluted by boiling the beads in 2X SDS-PAGE loading buffer.

-

Sample Preparation for MS: The eluted proteins are separated by SDS-PAGE, the gel is stained, and protein bands are excised. In-gel trypsin digestion is performed overnight. The resulting peptides are extracted for LC-MS/MS analysis.

Data Presentation: Putative Fluoro-X Interacting Proteins

The following table summarizes the top five protein candidates identified by LC-MS/MS that were significantly enriched in the Fluoro-X-Biotin pulldown compared to the biotin-only control.

| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count (Fluoro-X) | Peptide Count (Control) | Fold Enrichment |

| P04637 | TP53 | Cellular tumor antigen p53 | 15 | 1 | 15.0 |

| Q13541 | CSNK2A1 | Casein Kinase II Subunit Alpha | 22 | 2 | 11.0 |

| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | 18 | 3 | 6.0 |

| P11021 | HSP90AA1 | Heat shock protein HSP 90-alpha | 25 | 5 | 5.0 |

| Q06210 | SIK2 | Serine/threonine-protein kinase SIK2 | 28 | 7 | 4.0 |

Target Validation: Confirming the Interaction with SIK2

Based on its high fold enrichment and known roles in cellular metabolism and cancer, Serine/threonine-protein kinase SIK2 was selected as a high-priority candidate for validation.

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is used to quantitatively measure the binding affinity between Fluoro-X and recombinant SIK2 protein in a label-free manner.

-

Chip Preparation: A CM5 sensor chip is activated and recombinant human SIK2 protein is immobilized onto the chip surface via amine coupling.

-

Binding Analysis: A series of concentrations of Fluoro-X (e.g., 0.1 µM to 10 µM) are injected over the chip surface.

-

Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is recorded in real-time to generate sensorgrams.

-

Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.

Experimental Protocol: In Vitro Kinase Assay

This assay determines if the binding of Fluoro-X to SIK2 results in functional modulation of its kinase activity.

-

Reaction Setup: Recombinant SIK2 is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Increasing concentrations of Fluoro-X are added to the reaction wells. A known SIK2 inhibitor is used as a positive control, and DMSO as a vehicle control.

-

Kinase Reaction: The reaction is initiated by adding ATP and allowed to proceed for 30 minutes at 30°C.

-

Quantification: The amount of phosphorylated substrate is quantified using a luminescence-based assay that measures the amount of ATP remaining in the well. A decrease in luminescence indicates higher kinase activity.

-

IC50 Determination: The concentration of Fluoro-X that inhibits 50% of SIK2 activity (IC50) is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Data Presentation: Validation of Fluoro-X Interaction with SIK2

The following table summarizes the quantitative data from the validation experiments.

| Parameter | Value | Method |

| Binding Affinity (KD) | 1.2 µM | Surface Plasmon Resonance |

| Inhibitory Concentration (IC50) | 5.8 µM | In Vitro Kinase Assay |

These results confirm a direct binding interaction between Fluoro-X and SIK2 and demonstrate that this binding leads to the inhibition of SIK2's enzymatic activity.

Proposed Signaling Pathway and Mechanism of Action

Based on the identification of SIK2 as a direct target, we propose a hypothetical signaling pathway for Fluoro-X-induced apoptosis. SIK2 is known to phosphorylate and inactivate CREB-regulated transcription coactivators (CRTCs). By inhibiting SIK2, Fluoro-X may lead to the activation of CRTCs, which in turn could upregulate the expression of pro-apoptotic genes like BAX, ultimately leading to apoptosis.

Caption: Hypothetical signaling pathway of Fluoro-X.

Conclusion

This guide outlines a systematic approach for the identification and validation of the biological target of a novel bioactive compound, using the hypothetical molecule Fluoro-X as an example. Through a combination of affinity-based chemical proteomics, biophysical interaction analysis, and in vitro functional assays, we successfully identified and validated SIK2 as a direct target of Fluoro-X. This information is crucial for elucidating its mechanism of action and provides a strong foundation for further preclinical development.

References

- 1. This compound - Biotium [biotium.com]

- 2. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streamlined Target Deconvolution Approach Utilizing a Single Photoreactive Chloroalkane Capture Tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

The Discovery and Development of Flubi-2: A Targeted Fluorescent Probe for Intracellular pH Measurement

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The precise regulation of pH within intracellular organelles is crucial for a multitude of cellular functions, including protein trafficking, enzymatic activity, and receptor-mediated endocytosis. The ability to accurately measure the pH of specific subcellular compartments in living cells is therefore of paramount importance for understanding cellular physiology and pathology. Flubi-2, the fluorescent product of the membrane-permeable probe Flubida-2, has emerged as a valuable tool for targeted pH measurements within organelles of the secretory pathway. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, with a focus on its mechanism of action, quantitative properties, and detailed experimental protocols.

Discovery and Rationale for Development

The development of this compound was driven by the need for a pH-sensitive fluorescent probe that could be specifically targeted to desired intracellular compartments. Researchers in the laboratory of Roger Y. Tsien developed a novel strategy that combines the pH-sensing properties of fluorescein with the high-affinity interaction of biotin and avidin[1][2].

The core concept involves the synthesis of a membrane-permeable, non-fluorescent precursor, Flubida-2, which is a conjugate of biotin and fluorescein diacetate. The diacetate groups render the molecule uncharged and membrane-permeant, allowing it to passively diffuse across the cell membrane and into the cytosol. The biotin moiety serves as a targeting ligand. To achieve organelle-specific localization, cells are transfected with a construct encoding an avidin-chimera protein that is retained in the lumen of the target organelle, such as the endoplasmic reticulum (ER) or the Golgi apparatus[1][2].

Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups from Flubida-2, yielding the fluorescent and membrane-impermeant this compound. The newly formed this compound is then trapped within the cell. In cells expressing the avidin-chimera protein, this compound binds with high affinity to the avidin, effectively concentrating the pH-sensitive probe within the desired organelle[1][2]. This elegant design allows for the ratiometric measurement of pH in specific subcellular locations, minimizing interference from cytosolic probe molecules.

Mechanism of Action and Signaling Pathway

The mechanism of this compound is a multi-step process that relies on passive diffusion, enzymatic activation, and high-affinity molecular recognition. The "signaling pathway" in this context refers to the sequence of events that leads to a localized fluorescent signal indicative of pH.

References

Methodological & Application

Application Notes and Protocols for Flubi-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubi-2 is the fluorescent, hydrolyzed product of the membrane-permeant probe Flubida-2. Flubida-2, a conjugate of biotin and fluorescein diacetate, is a fluorogenic sensor designed for the targeted measurement of intracellular pH.[1][2] Upon entry into a cell, Flubida-2 is non-fluorescent until cellular esterases cleave the acetate groups, yielding the pH-sensitive fluorophore, this compound.[1][3] The fluorescence intensity of this compound is dependent on the surrounding pH, making it a valuable tool for assessing the pH of the cytoplasm or specific organelles. The biotin moiety of Flubida-2 allows for precise localization to cellular regions expressing avidin or streptavidin fusion proteins, enabling targeted pH measurements.[1][4] this compound itself is membrane-impermeant and serves as a standard for calibrating fluorescence signals to specific pH values.[1][2]

Principle of Action

The utility of Flubida-2 as a targeted intracellular pH sensor is based on a three-step process. First, the membrane-permeant Flubida-2 probe is loaded into live cells by incubation.[1] Second, within the cell, ubiquitous intracellular esterases hydrolyze the diacetate groups on the fluorescein backbone of Flubida-2. This cleavage event renders the molecule, now this compound, fluorescent.[1][5] Finally, the biotinylated this compound can bind with high affinity to avidin or streptavidin proteins that have been genetically targeted to specific subcellular locations, allowing for the measurement of pH in discrete intracellular compartments. The fluorescence emission of the resulting this compound is pH-dependent, with an increase in fluorescence intensity corresponding to an increase in pH.[5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Flubida-2 and its active form, this compound.

| Property | Value | Reference |

| Flubida-2 | ||

| Molecular Weight | 812.93 g/mol | [1] |

| Form | Off-white solid | [1] |

| Solubility | DMSO | [1] |

| Cell Permeability | Membrane permeant | [1] |

| This compound (Hydrolyzed Flubida-2) | ||

| Excitation Maximum | 492 nm (at pH 9) | [1] |

| Emission Maximum | 517 nm (at pH 9) | [1] |

| pKa | ~6.5 | [1] |

| Indicator Type | Ratiometric | [1] |

| Cell Permeability | Membrane impermeant | [2] |

Experimental Protocols

1. Protocol for Intracellular pH Measurement using Flubida-2

This protocol describes the general procedure for loading cells with Flubida-2 and measuring intracellular pH.

Materials:

-

Flubida-2 probe

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable physiological buffer

-

Cells cultured on an appropriate imaging vessel (e.g., glass-bottom dish, 96-well plate)

-

Fluorescence microscope or plate reader with appropriate filter sets for fluorescein (Excitation/Emission ~490/520 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Flubida-2 in anhydrous DMSO. For example, dissolve 1 mg of Flubida-2 in 246 µL of DMSO to obtain a 5 mM stock solution.

-

Store the stock solution at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable imaging vessel.

-

For targeted measurements, transfect cells with a vector expressing an avidin or streptavidin fusion protein targeted to the organelle of interest 24-48 hours prior to the experiment.

-

-

Cell Loading:

-

On the day of the experiment, allow the Flubida-2 stock solution to warm to room temperature.

-

Dilute the Flubida-2 stock solution in a physiological buffer (e.g., PBS) to a final working concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

-

Remove the cell culture medium and wash the cells once with the physiological buffer.

-

Add the Flubida-2 loading solution to the cells and incubate for 15-60 minutes at 37°C. The optimal loading time will vary depending on the cell type.

-

After incubation, wash the cells two to three times with the physiological buffer to remove any excess probe.

-

Add fresh, pre-warmed physiological buffer to the cells for imaging.

-

-

Fluorescence Measurement:

-

Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (e.g., excitation ~490 nm, emission ~520 nm).

-

Alternatively, measure the fluorescence intensity using a fluorescence plate reader.

-

Acquire images or readings at different time points as required by the experimental design.

-

2. Protocol for In Vitro pH Calibration with this compound

This protocol describes how to generate a standard curve to correlate fluorescence intensity with pH using the hydrolyzed form, this compound.

Materials:

-

This compound

-

Anhydrous DMSO

-

A series of calibration buffers with known pH values (e.g., ranging from pH 5.5 to 8.0)

-

96-well black, clear-bottom plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 5 mM).

-

Prepare a series of calibration buffers with precise pH values.

-

-

Standard Curve Preparation:

-

Dilute the this compound stock solution to a final concentration (e.g., 1 µM) in each of the calibration buffers.

-

Pipette a set volume (e.g., 100 µL) of each this compound-containing calibration buffer into multiple wells of the 96-well plate to have technical replicates.

-

Include wells with calibration buffer only (no this compound) to measure background fluorescence.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for this compound (~492 nm and ~517 nm, respectively).

-

-

Data Analysis:

-

Subtract the average background fluorescence from all measurements.

-

Plot the average background-corrected fluorescence intensity for each pH value against the known pH of the calibration buffers.

-

Fit the data with an appropriate curve (e.g., sigmoidal dose-response) to generate a standard curve. This curve can then be used to estimate the intracellular pH from the fluorescence intensity measurements obtained in the cell-based assay.

-

Visualizations

Caption: Mechanism of Flubida-2 activation and targeting.

References

- 1. Flubida-2 - Biotium [biotium.com]

- 2. This compound - Biotium [biotium.com]

- 3. biotium.com [biotium.com]

- 4. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Using Flubi-2 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence microscopy is a vital imaging technique used to investigate the spatial distribution and dynamics of molecules in cells and tissues.[1][2] It relies on fluorescent probes that emit light upon excitation, enabling the study of complex biochemical pathways and the detection of disease markers.[1] Flubi-2 is the fluorescent, hydrolyzed product of Flubida-2, a site-directed, fluorogenic probe designed for targeted measurement of intracellular pH.[3]

Flubida-2, a conjugate of biotin and fluorescein diacetate, is a non-fluorescent molecule that can readily enter cells.[3] Once inside, ubiquitous intracellular esterases cleave the diacetate groups, yielding the fluorescent this compound. The biotin moiety of the probe allows it to bind specifically to avidin-fusion proteins, enabling researchers to direct the pH sensor to specific subcellular locations, such as organelles or protein complexes.[3] With a pKa of 6.5, this compound is an ideal ratiometric indicator for monitoring pH changes within the physiological range of the cytoplasm.[3]

Mechanism of Action and Targeting

The functionality of this compound relies on a two-step activation and targeting process.

-

Cellular Uptake and Activation: The membrane-permeant Flubida-2 probe passively diffuses across the cell membrane. In the cytoplasm, intracellular esterases hydrolyze the non-fluorescent diacetate ester, converting it into the highly fluorescent this compound.

-

Targeted Localization: In cells engineered to express an avidin-fusion protein at a specific location (e.g., mitochondrial matrix, nucleus, or endosomes), the biotin group on this compound acts as a high-affinity tag, binding to the avidin and concentrating the pH sensor at the desired site. This allows for precise measurement of pH in a defined microenvironment.

References

Application Notes and Protocols: Flubi-2 and Flubida-2 for Targeted Intracellular pH Measurement

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Flubida-2, a site-directed fluorogenic probe, to measure localized intracellular pH. Flubi-2, the fluorescent product of Flubida-2 hydrolysis, is utilized as a standard for generating a pH calibration curve. This system allows for the precise measurement of pH in specific cellular compartments targeted by avidin fusion proteins.

Introduction

Accurate measurement of intracellular pH is crucial for understanding cellular processes such as enzyme activity, ion transport, and cell proliferation. Flubida-2 is a novel fluorogenic probe designed for targeted pH sensing within living cells. It is a conjugate of biotin and fluorescein diacetate, which is non-fluorescent until it enters the cell and is hydrolyzed by intracellular esterases to release the fluorescent molecule, this compound.[1] The biotin moiety allows for the specific targeting of the probe to locations where avidin-conjugated proteins are expressed. This enables the measurement of pH in specific organelles or subcellular regions. This compound, the hydrolyzed form, can be used to create a standard calibration curve, allowing for the quantitative determination of pH from fluorescence intensity measurements.[1]

Principle of the Assay

The Flubida-2 assay is based on the intracellular activation of a non-fluorescent probe into a fluorescent indicator at a targeted location. Flubida-2, being cell-permeant, readily crosses the plasma membrane. Once inside the cell, endogenous esterases cleave the diacetate groups, yielding the fluorescent molecule this compound. The fluorescence of this compound is pH-sensitive, with changes in fluorescence intensity directly correlating with changes in pH. By targeting an avidin-fusion protein to a specific cellular location, the localized concentration of the biotin-conjugated Flubida-2, and subsequently this compound, is increased in that area, allowing for pH measurement at that specific site. A calibration curve is generated using this compound at known pH values to convert fluorescence intensity readings into absolute pH values.

Data Presentation

Table 1: Hypothetical pH Calibration Data using this compound

| pH | Average Fluorescence Intensity (a.u.) | Standard Deviation |

| 5.0 | 150 | 12 |

| 5.5 | 320 | 25 |

| 6.0 | 650 | 45 |

| 6.5 | 1200 | 80 |

| 7.0 | 2100 | 150 |

| 7.5 | 3000 | 210 |

| 8.0 | 3500 | 250 |

Experimental Protocols

Materials and Reagents

-

Flubida-2 (Biotium, Cat. No. 51022 or equivalent)

-

This compound (Biotium, Cat. No. 51024 or equivalent)[1]

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Cells expressing an avidin-fusion protein targeted to the desired location

-

Calibration buffers (a series of buffers with known pH values ranging from 5.0 to 8.0)

-

Black, clear-bottom 96-well plates suitable for fluorescence measurements

-

Fluorescence microplate reader or fluorescence microscope

Protocol 1: In Vitro pH Calibration with this compound

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to make a 1 mM stock solution.

-

Prepare Working Solutions: Dilute the this compound stock solution in the series of calibration buffers (pH 5.0 to 8.0) to a final concentration of 1 µM.

-

Measure Fluorescence: Pipette 100 µL of each working solution into the wells of a black, clear-bottom 96-well plate. Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.

-

Generate Calibration Curve: Plot the average fluorescence intensity against the corresponding pH value. Use this curve to convert the fluorescence intensity measurements from the cellular assay into pH values.

Protocol 2: Targeted Intracellular pH Measurement using Flubida-2

-

Cell Seeding: Seed the cells expressing the targeted avidin-fusion protein into a suitable imaging dish or a black, clear-bottom 96-well plate. Allow the cells to adhere and grow overnight.

-

Prepare Flubida-2 Loading Solution: Prepare a 1 to 5 µM Flubida-2 loading solution in serum-free cell culture medium.

-

Cell Loading: Remove the culture medium from the cells and wash once with PBS. Add the Flubida-2 loading solution to the cells.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for probe loading and hydrolysis.

-

Washing: Remove the loading solution and wash the cells two to three times with PBS or a suitable imaging buffer to remove any extracellular probe.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microscope or a microplate reader at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm. For microscopy, acquire images of the targeted subcellular region.

-

Data Analysis: Quantify the fluorescence intensity from the targeted region of the cells. Convert the fluorescence intensity values to pH values using the calibration curve generated with this compound.

Mandatory Visualizations

References

Applications of Flubi-2 in Molecular Biology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Flubi-2 is the fluorescent, hydrolyzed product of the non-fluorescent probe Flubida-2. It serves as a valuable tool in molecular biology for the targeted measurement of pH within specific cellular compartments. This document provides detailed application notes and protocols for the use of this compound and its precursor, Flubida-2, in cellular analysis.

Application Notes

Principle of Action

Flubida-2 is a conjugate of biotin and fluorescein diacetate. Its non-fluorescent nature allows it to readily cross cell membranes. Once inside the cell, endogenous esterases cleave the diacetate groups, resulting in the fluorescent molecule this compound. The fluorescence of this compound is pH-sensitive, making it an effective reporter for the ambient pH of its location.

The key to this compound's utility in targeted applications is the biotin moiety of its precursor, Flubida-2. This allows the probe to be directed to specific subcellular locations where avidin or streptavidin fusion proteins are expressed.[1] This targeting enables the precise measurement of pH within organelles such as mitochondria, the Golgi apparatus, or the nucleus, provided they are engineered to express an avidin-based protein.

Primary Applications

-

Targeted Intracellular pH Measurement: The primary application of Flubida-2 is to measure the pH of specific organelles or subcellular regions.[1] This is particularly useful for studying cellular processes that are regulated by pH, such as enzyme activity, protein trafficking, and apoptosis.

-

pH Calibration Standard: this compound itself can be used to generate a standard curve for pH calibration.[1] This is essential for accurately converting fluorescence intensity ratios into absolute pH values.

-

Microinjection Probe: this compound can be directly microinjected into cells to probe the local pH at the site of injection.[1]

Limitations

Based on available data, this compound is a tool for pH measurement and is not directly involved in modulating signaling pathways such as the mTOR pathway or autophagy. Therefore, its application is in cellular analytics rather than as a therapeutic or pathway-specific modulator.

Experimental Protocols

Protocol 1: Targeted Intracellular pH Measurement using Flubida-2

This protocol describes the use of Flubida-2 to measure the pH of a specific organelle expressing an avidin-fusion protein.

Materials:

-

Flubida-2

-

Cells expressing an avidin-fusion protein targeted to the organelle of interest

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Calibration buffers with a range of known pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0)

-

Nigericin (a protonophore used for pH equilibration)

-

Fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~494/521 nm)

-

Image analysis software

Methodology:

-

Cell Preparation:

-

Plate the cells expressing the avidin-fusion protein on glass-bottom dishes suitable for microscopy.

-

Allow the cells to adhere and grow to the desired confluency.

-

-

Loading with Flubida-2:

-

Prepare a stock solution of Flubida-2 in DMSO.

-

Dilute the Flubida-2 stock solution in serum-free cell culture medium to a final working concentration (typically 1-5 µM).

-

Remove the culture medium from the cells and wash once with HBSS.

-

Incubate the cells with the Flubida-2 loading solution for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess probe.

-

-

Imaging:

-

Add fresh HBSS or imaging buffer to the cells.

-

Acquire fluorescence images of the cells using the fluorescein filter set. The fluorescence will be localized to the organelle expressing the avidin-fusion protein.

-

-

In Situ pH Calibration:

-

To accurately determine the pH, a calibration curve must be generated.

-

Prepare a series of calibration buffers with known pH values.

-

To equilibrate the intracellular and extracellular pH, add nigericin (typically 10 µM) to the calibration buffers.

-

Incubate separate sets of loaded cells with each calibration buffer containing nigericin for 5-10 minutes.

-

Acquire fluorescence images for each pH point.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of the targeted organelle for each calibration pH.

-

Plot the fluorescence intensity as a function of pH to generate a calibration curve.

-

Measure the fluorescence intensity of the targeted organelle in the experimental cells (without nigericin).

-

Determine the intracellular pH of the organelle by interpolating the fluorescence intensity of the experimental cells onto the calibration curve.

-

Protocol 2: Generation of a pH Calibration Curve using this compound

This protocol describes the use of this compound as a standard for creating a pH calibration curve in a cell-free system.

Materials:

-

This compound

-

Calibration buffers with a range of known pH values

-

Fluorometer or fluorescence plate reader

Methodology:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution to a final concentration in each of the calibration buffers.

-

Measure the fluorescence intensity of each solution using a fluorometer with the appropriate excitation and emission wavelengths for fluorescein.

-

Plot the fluorescence intensity versus pH to generate a standard curve.

Visualizations

Experimental Workflow for Targeted pH Measurement

Caption: Workflow for targeted intracellular pH measurement using Flubida-2.

Signaling Pathway Diagrams

No signaling pathway diagrams involving this compound are included as the available information indicates that this compound is a fluorescent probe for pH measurement and does not directly participate in or modulate cellular signaling pathways.

Quantitative Data

No quantitative data for this compound, such as specific fluorescence quantum yields at different pH values or dissociation constants, were available in the provided search results. For quantitative analysis, it is essential to generate a calibration curve under the specific experimental conditions being used, as described in the protocols above.

References

Application Notes and Protocols for Flubi-2 Handling

These application notes provide detailed protocols and guidelines for the safe and effective handling and use of Flubi-2, the hydrolyzed product of the fluorogenic probe Flubida-2. These procedures are intended for researchers, scientists, and drug development professionals working in a laboratory setting.

Introduction

This compound is the fluorescent, hydrolyzed form of Flubida-2, a site-directed fluorogenic probe.[1] Flubida-2, a conjugate of biotin and fluorescein diacetate, is non-fluorescent until it enters cells and is hydrolyzed by intracellular esterases to form this compound.[1] This property allows for the targeted measurement of intracellular pH in compartments where avidin-fusion proteins are located.[1] this compound itself can also be used as a standard for calibration in fluorescence-based pH measurements or be microinjected directly into cells.[1]

Product Information

| Product Name | This compound |

| Appearance | Solid |

| Molecular Formula | C27H24N2O5 |

| Molecular Weight | 456.49 g/mol |

| Excitation Wavelength (λex) | 490 nm |

| Emission Wavelength (λem) | 515 nm |

| Application | pH-sensitive fluorescent indicator, calibration standard |

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and performance of this compound.

| Parameter | Recommendation |

| Storage Temperature | -20°C |

| Light Sensitivity | Protect from light.[1] |

| Moisture Sensitivity | Store in a desiccated environment. |

| Shelf Life | At least one year from the date of receipt when stored as recommended.[1] |

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including laboratory coat, safety glasses, and gloves.

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid direct contact with skin and eyes.

-

Avoid inhalation of dust or aerosols.

-

For detailed safety information, refer to the Safety Data Sheet (SDS).

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Protocol:

-

Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound by dissolving the powder in anhydrous DMSO to a final concentration of 1-10 mM.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

In Vitro pH Calibration Curve

This protocol describes how to generate a pH calibration curve for this compound using a fluorescence plate reader.

Materials:

-

This compound stock solution

-

A series of pH calibration buffers (e.g., ranging from pH 4.0 to 8.0)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare working solutions of this compound by diluting the stock solution in each of the pH calibration buffers to a final concentration of 1-10 µM.

-

Add 100 µL of each working solution to the wells of the 96-well plate.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 515 nm.

-

Plot the fluorescence intensity as a function of pH to generate the calibration curve.

Intracellular pH Measurement using Flubida-2

This protocol details the use of the precursor, Flubida-2, for intracellular pH measurement in live cells.

Materials:

-

Flubida-2

-

Cells expressing an avidin-fusion protein

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or flow cytometer

Protocol:

-

Seed the cells on an appropriate culture vessel (e.g., glass-bottom dish for microscopy).

-

Prepare a loading buffer by diluting the Flubida-2 stock solution in HBSS to a final concentration of 1-5 µM.

-

Remove the cell culture medium and wash the cells once with HBSS.

-

Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess probe.

-

Image the cells using a fluorescence microscope with appropriate filters for fluorescein (FITC) or analyze by flow cytometry.

-

The intracellular fluorescence intensity of the resulting this compound can be correlated with intracellular pH using a calibration curve.

Data Presentation

| Parameter | Value | Reference |

| Optimal Excitation Wavelength | 490 nm | Biotium |

| Optimal Emission Wavelength | 515 nm | Biotium |

| Typical Stock Solution Concentration | 1-10 mM in DMSO | General Practice |

| Typical Working Concentration | 1-10 µM | General Practice |

| Typical Cell Loading Time | 30-60 minutes | General Practice |

Visualizations

Caption: Workflow for using Flubida-2 to measure intracellular pH.

Caption: A representative signaling pathway that can alter intracellular pH.

References

Application Notes and Protocols for Flubi-2: A Fluorescent pH Indicator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of Flubi-2, a fluorescein-biotin-based ratiometric pH indicator. This compound is the hydrolyzed, membrane-impermeant form of its precursor, Flubida-2, and is utilized for the precise measurement of intracellular pH, particularly within specific organelles.

Overview of this compound

This compound is a valuable tool for investigating cellular processes that are regulated by pH. Its fluorescence is pH-dependent, with a pKa of 6.7, making it highly sensitive to pH changes around the physiological range of many cellular compartments.[1] Typically, the membrane-permeable and non-fluorescent precursor, Flubida-2, is introduced to cells.[2] Intracellular esterases then cleave the diacetate groups on Flubida-2, converting it to the fluorescent and membrane-impermeant this compound, which is then trapped inside the cell.[2]

Key Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 728.85 g/mol | [2] |

| Excitation Wavelength | 492 nm | [2] |

| Emission Wavelength | 517 nm (at pH 9) | [2] |

| pKa | 6.7 | [1] |

| Solubility | Soluble in DMSO | [2] |

| Cell Permeability | Membrane Impermeant | [2] |

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for obtaining accurate and reproducible results.

Reagents and Materials

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Physiologically relevant aqueous buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

-

Microcentrifuge tubes

-

Pipettes and sterile, disposable tips

Preparation of Stock Solution (1 mM in DMSO)

-

Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

-

Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM stock solution. For example, to a 1 mg vial of this compound (MW = 728.85), add 1.37 mL of DMSO.

-

Dissolution: Vortex the vial thoroughly until the solid is completely dissolved.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes to minimize freeze-thaw cycles.

-

Storage: Store the DMSO stock solution at -20°C, protected from light. When stored properly, the stock solution is stable for at least six months.

Preparation of Aqueous Working Solution

Aqueous working solutions of this compound should be prepared fresh on the day of the experiment.

-

Thawing: Thaw a single aliquot of the 1 mM this compound DMSO stock solution at room temperature.

-

Dilution: Dilute the stock solution to the desired final concentration in a physiologically relevant aqueous buffer. For example, to prepare a 10 µM working solution in 1 mL of buffer, add 10 µL of the 1 mM stock solution to 990 µL of buffer.

-

Mixing: Gently vortex or pipette up and down to ensure thorough mixing.

-

Immediate Use: Use the aqueous working solution immediately. It is recommended to use it within a few hours of preparation.

Storage and Stability Summary

| Solution | Solvent | Concentration | Storage Temperature | Stability |

| Solid | - | - | -20°C (protected from light) | At least 1 year |

| Stock Solution | Anhydrous DMSO | 1 mM | -20°C (in aliquots, protected from light) | At least 6 months |

| Working Solution | Aqueous Buffer | Varies (µM range) | Room Temperature | Prepare fresh, use within hours |

Experimental Protocols

The most common application of this compound is the measurement of intracellular pH. This is typically achieved by loading cells with the membrane-permeable precursor, Flubida-2.

Intracellular pH Measurement Using Flubida-2

This protocol describes the loading of cells with Flubida-2, its subsequent hydrolysis to this compound, and the imaging of the resulting fluorescence to determine intracellular pH.

Workflow for Intracellular pH Measurement

Caption: Workflow for intracellular pH measurement using Flubida-2.

Materials:

-

Cells of interest cultured on a suitable imaging dish or plate

-

Flubida-2 solid

-

Anhydrous DMSO

-

Serum-free cell culture medium

-

Pluronic® F-127 (20% w/v in DMSO)

-

Fluorescence microscope with appropriate filters for fluorescein

Procedure:

-

Prepare a 2 mM Flubida-2 stock solution in anhydrous DMSO.

-

Prepare the loading solution: Mix the 2 mM Flubida-2 stock solution 1:1 with 20% (w/v) Pluronic® F-127 in DMSO. Dilute this mixture in serum-free cell culture medium to a final Flubida-2 concentration of 2-5 µM.

-

Cell loading: Replace the culture medium of the cells with the Flubida-2 loading solution.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C. The optimal incubation time may vary depending on the cell type and should be determined empirically.

-